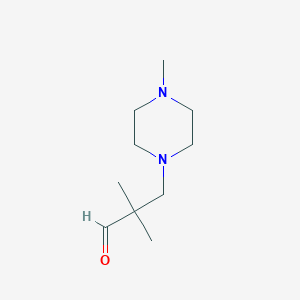

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde

Description

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde is a tertiary amine derivative featuring a propionaldehyde backbone substituted with a 4-methylpiperazinyl group and two methyl groups at the β-position. This structural arrangement confers unique reactivity, particularly due to the aldehyde functional group, which enables participation in condensation reactions (e.g., imine or hydrazone formation). It is commercially available in gram quantities (1g: €397), as listed in tertiary amine catalogs .

Properties

IUPAC Name |

2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,9-13)8-12-6-4-11(3)5-7-12/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCZDLHCZMTYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCN(CC1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde typically involves the reaction of 4-methylpiperazine with 2,2-dimethylpropanal under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs advanced techniques to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with amines and carbonyl-containing compounds to form imines (Schiff bases) or enamine derivatives. This reactivity is critical in pharmaceutical synthesis, where such intermediates are leveraged for drug development .

Example Reaction Pathway

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| Primary amine (R-NH2) | Room temperature, inert solvent | Schiff base (R-N=CH-C(CH3)2-piperazine) |

| Ketone (R-CO-R') | Acid/base catalysis, heating | α,β-unsaturated aldehyde derivative |

In one study, condensation with 1-methylthiourea under DMF-DMA-mediated conditions yielded thiazole derivatives, highlighting its utility in heterocyclic synthesis .

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to nucleophilic attack. Piperazine’s tertiary nitrogen can also act as a nucleophile in specific contexts, though steric hindrance from the dimethyl group may limit reactivity .

Key Observations

-

Grignard Reagents : Reacts with organomagnesium compounds to form secondary alcohols, though steric bulk may slow the reaction.

-

Cyanohydrin Formation : Limited evidence exists, but theoretical models suggest possible HCN addition under basic conditions .

Oxidation and Reduction

The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol, though experimental data are sparse.

Piperazine Ring Functionalization

The 4-methylpiperazine moiety participates in alkylation and acylation reactions, though the methyl substituent reduces nucleophilicity compared to unsubstituted piperazine .

Reported Modifications

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at elevated temperatures to form quaternary ammonium salts.

-

Acylation : Acetic anhydride acetylates the piperazine nitrogen, confirmed by NMR data in derivative synthesis .

Mechanistic Insights

The compound’s reactivity is governed by:

Scientific Research Applications

Pharmaceutical Applications

-

Neuropharmacology

- 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde has been investigated for its potential in treating neurological disorders. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving piperazine derivatives which are known to affect serotonin and dopamine receptors .

- Antipsychotic Properties

- Sleep Disorders

Case Study 1: Antidepressant Effects

A study conducted on similar piperazine derivatives demonstrated their efficacy in alleviating symptoms of depression in animal models. The research highlighted the importance of the piperazine ring in enhancing the pharmacological profile of these compounds .

Case Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective properties of compounds related to this compound. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in models of neurodegeneration .

Applications in Research

- Proteomics Research

- Analytical Chemistry

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The piperazine ring may also interact with receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

Aldehyde vs. Amine Functionality : The target compound’s aldehyde group distinguishes it from analogs like 4-Methylpiperazin-1-amine dihydrochloride (amine + HCl salt), which exhibit higher solubility in aqueous systems but lack aldehyde-specific reactivity .

Commercial Viability : Unlike discontinued analogs (e.g., 4-Methylpiperazin-1-amine dihydrochloride), the target compound remains available, suggesting optimized synthesis protocols or demand in niche applications .

Physicochemical and Reactivity Differences

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., with amines or hydrazines), whereas amine analogs (e.g., Piperazine-1,4-diamine hydrochloride) are more suited for salt formation or coupling reactions .

- Solubility : Hydrochloride salts (e.g., 4-Methylpiperazin-1-amine dihydrochloride) exhibit superior water solubility compared to the neutral aldehyde form, which may require organic solvents for reactions .

- Biological Relevance : Piperazine derivatives are common in drug discovery (e.g., antipsychotics). The aldehyde group in the target compound could facilitate covalent binding to biological targets, a property absent in amine analogs .

Biological Activity

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde is an organic compound with the molecular formula C10H20N2O. Its unique structure features an aldehyde group and a piperazine ring, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research and medicine.

The compound is characterized by:

- Molecular Weight : 184.28 g/mol

- Functional Groups : Aldehyde and piperazine

- Chemical Structure :

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Receptor Interaction : The piperazine ring may modulate the activity of neurotransmitter receptors, contributing to its neuropharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Neuropharmacology : It has shown potential as a central nervous system (CNS) agent, particularly in modulating pathways related to anxiety and depression. Studies suggest it may act as a selective inhibitor of phosphodiesterase type 5 (PDE5), which is involved in regulating blood flow and neuronal signaling .

- Antidepressant Effects : In animal models, compounds similar to this compound have demonstrated antidepressant-like effects, indicating potential utility in treating mood disorders.

- Analgesic Activity : There is emerging evidence that this compound may possess analgesic properties, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

- PDE5 Inhibition : A study on related piperazine derivatives highlighted their effectiveness in lowering blood pressure in spontaneously hypertensive rat models, suggesting that this compound could have similar therapeutic applications .

- Neuroprotective Effects : Research has indicated that compounds containing piperazine rings can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Aldehyde + Piperazine | Potential PDE5 inhibitor; neuropharmacological effects |

| 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionic acid | Aldehyde oxidized to carboxylic acid | Similar receptor interactions but altered potency |

| 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine | Amine instead of aldehyde | Different reactivity; potential for varied biological effects |

Q & A

Q. What are optimized synthetic routes for 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:

- Coupling of piperazine derivatives with propionaldehyde precursors under reflux in solvents like ethanol or dimethylformamide (DMF) .

- Use of catalysts such as palladium on carbon (Pd/C) to enhance reaction efficiency .

- Purification via column chromatography to isolate the final product, ensuring >95% purity .

Q. Which spectroscopic techniques are recommended for structural confirmation?

A combination of methods is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of molecular geometry, as demonstrated in similar piperazine derivatives .

Q. How to ensure analytical purity of the compound?

Q. What are the stability profiles under standard laboratory conditions?

Conduct accelerated stability studies :

- Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.

- Monitor degradation via TGA/DSC to assess thermal stability and hygroscopicity .

Advanced Research Questions

Q. How to address discrepancies in reported synthetic yields?

- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .

- Analytical Validation : Use quantitative NMR or LC-MS to trace side products or unreacted intermediates .

Q. What computational methods predict the compound’s reactivity and binding affinity?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina, focusing on the aldehyde and piperazine moieties .

Q. What is the mechanistic understanding of the aldehyde group’s reactivity?

- Kinetic Studies : Monitor nucleophilic additions (e.g., with hydroxylamine) via UV-Vis spectroscopy to derive rate constants .

- Oxidation Pathways : Treat with H₂O₂ and analyze products (e.g., carboxylic acids) via GC-MS .

Q. How to resolve contradictory data in biological activity assays?

- Dose-Response Curves : Perform triplicate assays with positive/negative controls to rule out false positives .

- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate hypothesized targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.